molecular formula C21H18N2O4 B2922008 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921998-70-1

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2922008
CAS No.: 921998-70-1
M. Wt: 362.385
InChI Key: TVCNSNZMOBEQHL-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a 3,4-dihydroquinolin-2(1H)-one scaffold with a 2-oxo-2H-chromene-3-carboxamide moiety. The ethyl and oxo substituents on the tetrahydroquinoline ring, along with the chromene-carboxamide linkage, are critical for its physicochemical and pharmacological profile .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-2-23-17-9-8-15(11-13(17)7-10-19(23)24)22-20(25)16-12-14-5-3-4-6-18(14)27-21(16)26/h3-6,8-9,11-12H,2,7,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCNSNZMOBEQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Biltz synthesis, which involves the reaction of aniline derivatives with β-ketoesters under acidic conditions. The resulting quinoline intermediate is then further modified to introduce the ethyl group and the chromene moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoline ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Core Structure Key Substituents Biological Activity/Property Reference
Target Compound Tetrahydroquinoline + Chromene Ethyl, oxo Under investigation
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Chromene-carboxamide 4-Methoxyphenethyl Enhanced NLO properties
(±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (30) Tetrahydroquinoline + Thiophene 1-Methylpyrrolidinyl Cholinesterase inhibition (low yield)
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (II) Chromene-carboxamide 3-Methoxyphenyl, 6-methyl MAO-B inhibition

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H20N2O5\text{C}_{21}\text{H}_{20}\text{N}_{2}\text{O}_{5}

This compound features a tetrahydroquinoline moiety fused with a chromene structure, which contributes to its unique biological properties.

Key Functional Groups

  • Tetrahydroquinoline : Known for its diverse pharmacological activities.
  • Chromene : Exhibits antioxidant and anti-inflammatory properties.

Antiviral Properties

Research indicates that derivatives of this compound exhibit significant antiviral activity. Notably, one study highlighted its inhibitory effects against influenza A and Coxsackievirus B3 , suggesting a potential application in antiviral therapies.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have exhibited selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 6.7 µM to 72.9 µM .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, the compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines in activated macrophages and microglial cells .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can interact with various receptors on cell surfaces, altering signaling cascades.
  • Nucleic Acid Interaction : The compound may bind to DNA or RNA, affecting gene expression and protein synthesis.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

CompoundActivityIC50 (µM)References
Compound AAnticancer (MCF-7)6.7
Compound BAntiviral (Influenza A)Not specified
Compound CAnti-inflammatory (NO production)Not specified

These findings illustrate the potential of this compound as a lead compound for drug development.

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